molecular formula C20H19N5O2S B2622596 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1226446-07-6

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2622596
CAS RN: 1226446-07-6
M. Wt: 393.47
InChI Key: YLXBVKUSXUPDRG-UHFFFAOYSA-N
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Description

The compound “2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups. These include a benzimidazole ring, an oxadiazole ring, a thioether group, and an acetamide group .


Molecular Structure Analysis

The benzimidazole and oxadiazole rings in the compound are aromatic, which means they are particularly stable. The thioether group could potentially participate in S_N2 reactions, and the acetamide group could be hydrolyzed to produce a carboxylic acid and an amine .


Chemical Reactions Analysis

The benzimidazole and oxadiazole rings in the compound are likely to undergo electrophilic aromatic substitution reactions. The thioether group could potentially participate in S_N2 reactions, and the acetamide group could be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for its synthesis and modification .

Mechanism of Action

properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-6-2-3-7-14(13)23-18(26)12-28-20-25-24-19(27-20)11-10-17-21-15-8-4-5-9-16(15)22-17/h2-9H,10-12H2,1H3,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXBVKUSXUPDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

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